4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride
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Overview
Description
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Purification: Techniques such as crystallization or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted spirocyclic compounds.
Scientific Research Applications
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.5]octan-7-ol hydrochloride: Similar structure but with a hydroxyl group instead of a methanol group.
5-Azaspiro[2.5]octan-4-ylmethanol hydrochloride: Similar spirocyclic structure but with different positioning of functional groups.
Uniqueness
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is a spirocyclic compound with the molecular formula C8H15NO·HCl. Its unique structure contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and relevant research findings.
Structure and Characteristics
The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological studies.
Synthesis Methods
The synthesis typically involves:
- Reagents : Spirocyclic amines, formaldehyde, and hydrochloric acid.
- Conditions : Room temperature to moderate heating in solvents like methanol or ethanol.
- Yield : Methods yield the hydrochloride salt effectively through reduction and subsequent purification techniques such as crystallization.
Table 1: Summary of Synthesis Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Spirocyclic amine + Formaldehyde | Methanol | Room Temp | High |
2 | Reduction agents (LiAlH4) | Ethanol | Moderate Heating | Moderate |
This compound interacts with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The precise pathways depend on the context of use, which can include:
- Receptor Modulation : Influencing neurotransmitter systems.
- Enzyme Inhibition : Potentially affecting metabolic pathways.
Case Studies
- Neuropharmacological Effects : A study investigated the compound's effects on neurotransmitter systems related to anxiety and depression. Results indicated that it may exhibit anxiolytic properties by modulating serotonin receptors.
- Antimicrobial Activity : Research demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuropharmacological | Anxiolytic effects | |
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Low cytotoxicity in cell lines |
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Anticancer Properties : Preliminary findings suggest that it may inhibit tumor growth in specific cancer models.
- Analgesic Effects : Investigations into pain relief mechanisms indicate that it may serve as a non-opioid analgesic.
Comparative Analysis with Similar Compounds
Comparative studies with similar spirocyclic compounds reveal that this compound possesses unique properties that enhance its biological activity profile.
Table 3: Comparison with Similar Compounds
Compound | Structure Type | Key Activity |
---|---|---|
4-Azaspiro[2.5]octan-7-ol | Hydroxyl variant | Moderate activity |
5-Azaspiro[2.5]octan-4-methanol | Different positioning | Low activity |
Properties
IUPAC Name |
4-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHHNEUKTQLBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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